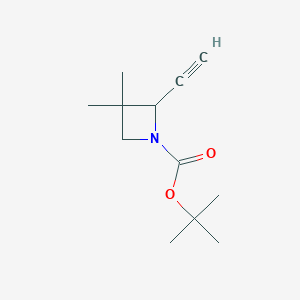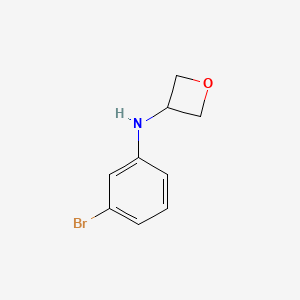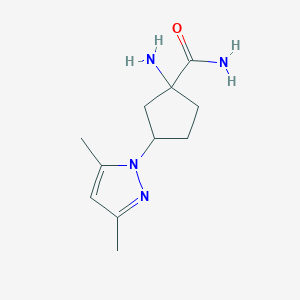
1-Amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)cyclopentane-1-carboxamide is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a multicomponent reaction involving vinyl azide, aldehyde, and tosylhydrazine in the presence of a base.
Cyclopentane ring formation: The cyclopentane ring can be synthesized through a series of cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to antitumoral activity . The compound’s structure allows it to bind to active sites on enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones: Known for their antiviral and antitumoral activity.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones: Studied for their tautomeric stabilization and reactivity.
Uniqueness
1-Amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)cyclopentane-1-carboxamide stands out due to its unique combination of a pyrazole ring and a cyclopentane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-amino-3-(3,5-dimethylpyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-7-5-8(2)15(14-7)9-3-4-11(13,6-9)10(12)16/h5,9H,3-4,6,13H2,1-2H3,(H2,12,16) |
InChI Key |
SGQYWXVPYYMZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCC(C2)(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


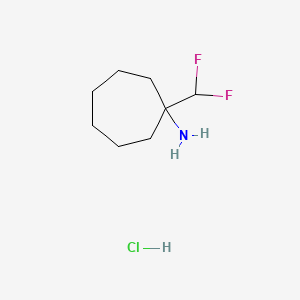
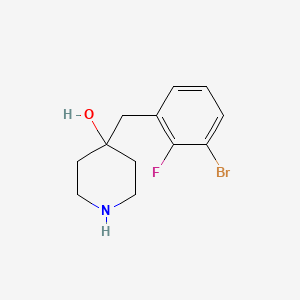
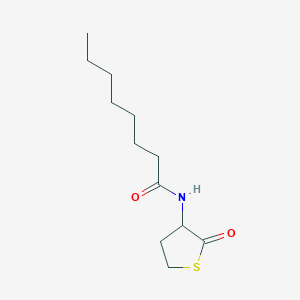
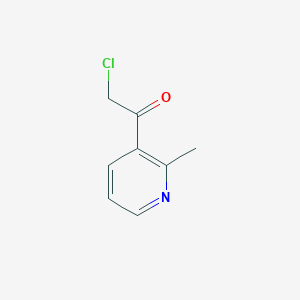
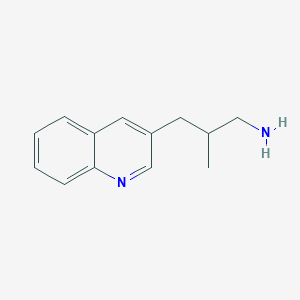
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
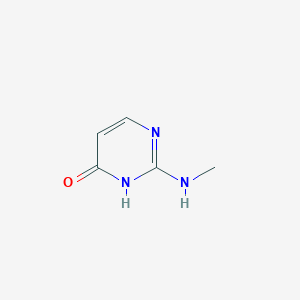
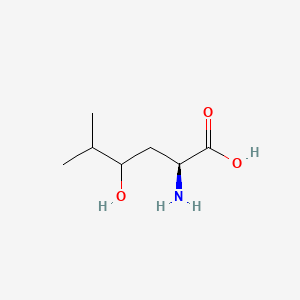

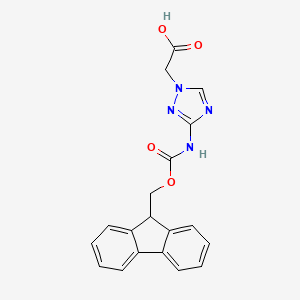
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)
